molecular formula C20H17N3O2S B2809682 N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021256-92-7

N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2809682
CAS RN: 1021256-92-7
M. Wt: 363.44
InChI Key: QWAGQQISSOSUFE-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is known for its ability to interact with biological systems, making it an attractive candidate for drug development. In

Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to a class of organic compounds characterized by their synthesis through acylation and cyclocondensation reactions. A study conducted by Tolkunov et al. (2013) detailed the acylation of 5-(benzothiophen-3-yl)pyrimidine-2,4,6(1H,3H,5H)-trione using acetic and propionic anhydride in the presence of perchloric acid, leading to various derivatives including 6-methyl(ethyl)-1,3-dioxo-1,2,3,4-tetrahydro[1]benzothieno[3',2':4,5]pyrano[2,3-d]pyrimidin-5-ium perchlorates. Further hydrolysis and cyclocondensation reactions produced a range of chlorides and diones, showcasing the compound's versatile synthetic pathway and potential for structural modification (Tolkunov, Eresko, Mazepa, & Tolkunov, 2013).

Antitumor and Anticancer Activity

The compound's derivatives have been evaluated for their antitumor activities, particularly focusing on derivatives like 3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4(1H)-one. Hafez and El-Gazzar (2017) synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives bearing different functional groups, which displayed potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells. This suggests potential applications in cancer therapy, highlighting the compound's relevance in medical research (Hafez & El-Gazzar, 2017).

Antimicrobial and Antibacterial Effects

Ashalatha et al. (2007) explored the synthesis of new bioactive derivatives of the compound, which exhibited promising anti-inflammatory, CNS depressant, and antimicrobial activities. This suggests the compound's utility in developing new therapeutic agents against microbial infections (Ashalatha, Narayana, Raj, & Kumari, 2007).

Kerru et al. (2019) further elaborated on the synthesis of novel thienopyrimidine linked rhodanine derivatives, demonstrating significant antimicrobial potency against various bacterial strains, including E. coli and B. subtilis, positioning the compound as a potential candidate for antibacterial drug development (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

properties

IUPAC Name

N-(3-ethylphenyl)-2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-2-13-6-5-7-14(10-13)22-17(24)11-23-12-21-18-15-8-3-4-9-16(15)26-19(18)20(23)25/h3-10,12H,2,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAGQQISSOSUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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